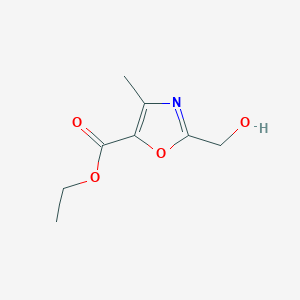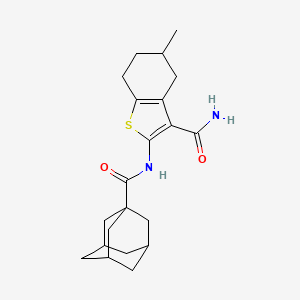![molecular formula C17H22N4O2S B2981199 2-[4-(4-Propylphenyl)sulfonylpiperazin-1-yl]pyrazine CAS No. 930859-22-6](/img/structure/B2981199.png)
2-[4-(4-Propylphenyl)sulfonylpiperazin-1-yl]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazine, which is a basic aromatic ring with two nitrogen atoms . It also contains a piperazine ring, which is a common feature in many pharmaceuticals . The propylphenylsulfonyl group could potentially alter the compound’s properties significantly, but without specific research on this compound, it’s hard to say exactly how.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been evaluated for their efficacy against various strains .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other pyrazine derivatives. Pyrazine is a colorless solid that is soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Synthesis and Antibacterial Evaluation : Research has been conducted on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to create effective antibacterial agents. These efforts have led to the development of compounds with significant antibacterial activity, highlighting the potential of sulfonamide-based pyrazine derivatives in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Pyrazine Derivatives : Pyrazine heterocycles, including those derived from 2,3-pyrazinedicarboxylic anhydride, have been noted for their wide range of biological activities. Some derivatives are utilized in treating tuberculosis, while others have shown effectiveness against resistant strains of falciparum malaria. This underscores the versatility of pyrazine derivatives in medical applications (Hassan, Zayed, El‐Gaziri, & Metwally, 1991).
Antimicrobial Evaluation : Novel synthesis methods have led to the creation of pyrazole sulfonamides, with studies indicating their potent antitubercular and antimicrobial effects. These findings suggest the critical role of the sulfonamide moiety in enhancing the antimicrobial properties of pyrazole derivatives (Bollikolla et al., 2021).
Synthesis and Characterization
Novel Silver(I) Sulfonates : Research into silver(I) sulfonates with pyrazine derivatives has led to the synthesis of compounds with unique photoluminescent properties. These studies not only expand the understanding of silver(I) complexes but also explore their potential in creating new materials with specific luminescent characteristics (Liu et al., 2009).
Green Chemistry Applications : The development of efficient and environmentally friendly synthesis methods for pyrazole derivatives highlights the commitment to green chemistry. Such advancements ensure that the synthesis process is not only effective but also aligns with sustainable practices (Khazaei et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(4-propylphenyl)sulfonylpiperazin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-3-15-4-6-16(7-5-15)24(22,23)21-12-10-20(11-13-21)17-14-18-8-9-19-17/h4-9,14H,2-3,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWFQRUTVCPNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Propylphenyl)sulfonylpiperazin-1-yl]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2981116.png)
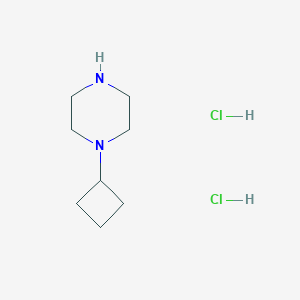
![1-(3-fluorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981118.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2981119.png)
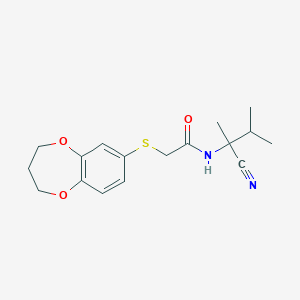
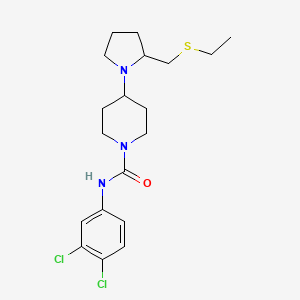
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) butanoate](/img/structure/B2981126.png)
![2-[(2,4-Dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B2981127.png)
![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2981131.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2981132.png)

